molecular formula C21H18O6 B580105 Erythrinin D CAS No. 1616592-59-6

Erythrinin D

Cat. No.: B580105
CAS No.: 1616592-59-6
M. Wt: 366.369
InChI Key: ZOHYOAYYYIFCIL-UHFFFAOYSA-N
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Description

Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:

    Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and solubility.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:

    Extraction: Using solvents like ethanol to extract the compound from plant material.

    Purification: Employing techniques such as chromatography to purify the compound.

    Crystallization: Obtaining the pure compound in crystalline form for further use.

Chemical Reactions Analysis

Types of Reactions: Erythrinin D undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be used for further studies or applications.

Scientific Research Applications

Erythrinin D has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.

Comparison with Similar Compounds

Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, this compound is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:

    Genistein: Another isoflavonoid with well-documented anticancer properties.

    Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHYOAYYYIFCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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